Methanesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility at 26-28 °C in wt %: hexane, 0; benzene, 1.5; methylcyclopentane, 0; toluene, 0.38; o-chlorotoluene, 0.23; ethyl disulfide, 0.47

Soluble in alcohol, ether

Soluble in water

In water, 1X10+6 mg/L at 20 °C /Miscible/

Synonyms

Canonical SMILES

Recovery of Metals from Jarosite Residue

Scientific Field: Green Chemistry

Application Summary: MSA is used as a leaching agent for metals, particularly lead and zinc, from the iron-rich jarosite residue of the zinc industry.

Methods of Application: The leaching of lead, zinc, and iron increases as a function of the MSA concentration in water up to 90 vol% MSA.

Hydrometallurgy

Scientific Field: Sustainable Metallurgy

Application Summary: MSA has several appealing properties that make it very attractive for the development of new circular flowsheets in hydrometallurgy.

Methods of Application: MSA can be used in the metallurgy of copper, zinc, cobalt, nickel, and rare earths, as well as in the recycling of metals from end-of-life products.

Production of Linear Alkylbenzenes

Scientific Field: Organic Chemistry

Application Summary: MSA is used as a catalyst to produce linear alkylbenzenes by the addition reaction between long-chain olefins and benzene.

Preparation of Polyaniline/Graphene Composites

Scientific Field: Material Science

Application Summary: MSA is used to prepare polyaniline (PANI)/graphene composites with enhanced thermal and electrical properties.

Transformation of Glucose/Xylose Mixtures

Scientific Field: Biochemistry

Application Summary: MSA is used as a catalyst for the transformation of glucose/xylose mixtures to levulinic acid and furfural.

Esterification, Alkylation, and Condensation Reactions

Application Summary: MSA is used as a catalyst in organic reactions namely esterification, alkylation, and condensation reactions due to its non-volatile nature and solubility in organic solvents.

Catalyst in Organic Reactions

Application Summary: MSA’s acidity and solubility properties make it industrially valuable as a catalyst in organic reactions, particularly polymerization.

Solvent for High-Molecular-Weight Polymers

Scientific Field: Polymer Chemistry

Application Summary: MSA is used as a solvent for high-molecular-weight polymers.

Recovery of Metals from Jarosite Residue

Application Summary: MSA is a green acid with a remarkably high solubility for several specialty and base metals including lead, making it an interesting leaching agent for metals.

Electrochemical Processes

Scientific Field: Electrochemistry

Methanesulfonic acid, with the molecular formula , is the simplest alkanesulfonic acid. It appears as a hygroscopic colorless liquid or a white solid, depending on the temperature, and is highly soluble in water and polar organic solvents but only sparingly soluble in hydrocarbons. This compound is a strong acid, completely ionizing in aqueous solution, which makes it useful in various industrial applications. Methanesulfonic acid is notable for its non-oxidizing properties compared to other strong acids like sulfuric acid, making it safer for certain chemical processes .

MSA is a corrosive and irritant substance. Contact with skin or eyes can cause severe burns. Inhalation can irritate the respiratory tract. MSA is moderately toxic upon ingestion. Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling MSA. Spills should be neutralized with a weak base like sodium bicarbonate (NaHCO₃) and disposed of according to local regulations.

Data:

- LD50 (oral, rat): 1.23 g/kg

- Chlorination: Methanethiol reacts with chlorine to form methanesulfonyl chloride, which can be hydrolyzed to regenerate methanesulfonic acid:

- Reactions with Amines: Methanesulfonic acid reacts with amines and ammonia to form stable particles, influencing aerosol nucleation processes in the atmosphere .

Research indicates that methanesulfonic acid plays a role in atmospheric chemistry, particularly in the formation of cloud condensation nuclei when it reacts with amines and ammonia. This interaction can enhance nucleation rates compared to sulfuric acid alone . In biological contexts, its non-toxic nature allows for potential applications in pharmaceuticals as a solvent or reagent due to its ability to form stable salts with various cations.

The synthesis of methanesulfonic acid has evolved over the years:

- Traditional Method: Initially produced by heating methane and sulfur trioxide under pressure (200–325 °C) with a mercury catalyst.

- Modern Methods:

- Chlorination of Dimethyl Sulfide: This method oxidizes dimethyl sulfide using chlorine gas, followed by purification steps .

- Direct Reaction: Recent advancements involve reacting methane with oleum at moderate temperatures (around 50 °C) and pressures (up to 100 bar) using potassium persulfate as an initiator .

- Oxidation Process: BASF uses a two-step process involving methanol and elemental sulfur to produce dimethyl disulfide, which is then oxidized to methanesulfonic acid .

Methanesulfonic acid has diverse applications across various industries:

- Catalyst: Used extensively in organic synthesis as a catalyst for reactions such as esterification and polymerization.

- Electroplating: Employed in electroplating processes for tin and tin-lead solders, replacing more hazardous acids like fluoroboric acid.

- Cleaning Agent: Utilized in rust and scale removers due to its effectiveness at dissolving metal oxides without producing harmful fumes.

- Pharmaceuticals: Its salts (mesylates) are used in drug formulations due to their favorable solubility properties .

Studies have shown that methanesulfonic acid interacts significantly with atmospheric compounds. For example, it forms stable complexes with amines and ammonia, enhancing particle formation during nucleation events. These interactions differ from those observed with sulfuric acid, suggesting unique pathways and mechanisms that could influence climate models .

Methanesulfonic acid shares similarities with other sulfonic acids but has distinct properties that make it unique:

| Compound | Structure | Properties | Unique Features |

|---|---|---|---|

| Methanesulfonic Acid | Strong acid, hygroscopic | Non-oxidizing; excellent solubility | |

| p-Toluenesulfonic Acid | Solid at room temperature | More acidic than methanesulfonic acid | |

| Trifluoromethanesulfonic Acid | Stronger acidity than methanesulfonic acid | Highly reactive due to electronegative fluorine | |

| Ethanesulfonic Acid | Similar acidity but larger alkyl group | Less soluble than methanesulfonic acid |

Methanesulfonic acid stands out due to its combination of strong acidity, low volatility, and non-oxidizing nature, making it particularly valuable in industrial applications where safety and efficiency are paramount .

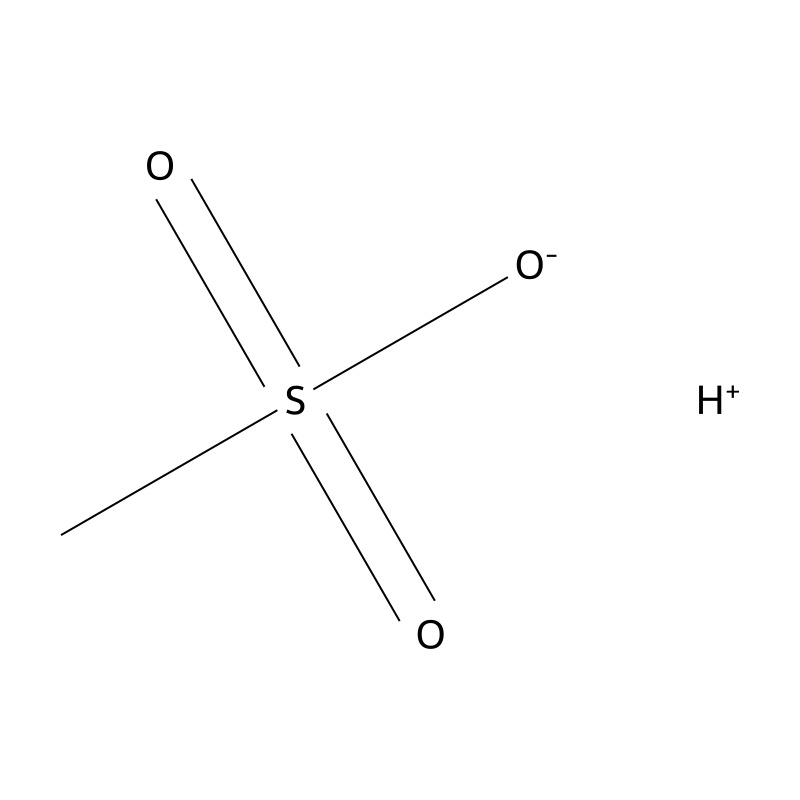

Methanesulfonic acid (MSA), systematically named methanesulfonic acid under IUPAC guidelines, is an organosulfonic acid with the molecular formula $$ \text{CH}3\text{SO}3\text{H} $$. Its structure consists of a methyl group ($$ \text{CH}3 $$) bonded to a sulfonic acid functional group ($$-\text{SO}3\text{H} $$), characterized by a tetrahedral sulfur atom connected to three oxygen atoms (two double-bonded and one hydroxyl group).

Key Structural Features:

- The sulfonic acid group confers strong acidity ($$ \text{p}K_a \approx -1.2 $$), comparable to sulfuric acid.

- The molecule is planar around the sulfur atom, with bond lengths and angles consistent with resonance stabilization of the conjugate base.

| Property | Methanesulfonic Acid | Sulfuric Acid | Hydrochloric Acid |

|---|---|---|---|

| Molecular Formula | $$ \text{CH}3\text{SO}3\text{H} $$ | $$ \text{H}2\text{SO}4 $$ | $$ \text{HCl} $$ |

| Density (g/cm³) | 1.48 | 1.84 | 1.18 (37% solution) |

| Boiling Point (°C) | 167 (at 13 hPa) | 337 | 48 (azeotrope) |

| Solubility in Water | Miscible | Miscible | Miscible |

MSA’s non-oxidizing nature and high thermal stability ($$ >200^\circ \text{C} $$) distinguish it from mineral acids.

Historical Discovery and Early Synthesis Pathways

MSA was first synthesized in 1843–1845 by Hermann Kolbe, who termed it methyl hyposulphuric acid. Kolbe’s method involved electrolytic reduction of trichloromethylsulfonyl chloride ($$ \text{CCl}3\text{SO}2\text{Cl} $$) derived from carbon disulfide and chlorine, followed by sequential dechlorination:

$$

\text{CCl}3\text{SO}3\text{H} + 3\text{H} \rightarrow \text{CH}3\text{SO}3\text{H} + 3\text{HCl}

$$

Early 20th-century methods included oxidation of methanethiol ($$ \text{CH}3\text{SH} $$) or dimethyl disulfide ($$ \text{CH}3\text{SSCH}_3 $$) with nitric acid. These pathways were laborious and yielded impure products, limiting industrial adoption until the 1960s.

Industrial Production Methods and Scalability Challenges

Modern industrial production employs three primary routes:

Sulfonation of Methane:

Direct reaction of methane ($$ \text{CH}4 $$) with sulfur trioxide ($$ \text{SO}3 $$) in the presence of mercury or rhodium catalysts at $$ 50–150^\circ \text{C} $$:

$$

\text{CH}4 + \text{SO}3 \rightarrow \text{CH}3\text{SO}3\text{H}

$$

Grillo-Werke pioneered this method in 2016, achieving near-quantitative yields (99.9% purity) via a peroxonium ion intermediate.Oxidation of Methylthio Compounds:

Dimethyl sulfide ($$ \text{CH}3\text{SCH}3 $$) or methyl thiocyanate ($$ \text{CH}_3\text{SCN} $$) is oxidized with hydrogen peroxide or nitric acid.BASF’s Multi-Step Process:

Involves methanol, hydrogen sulfide, and sulfur, yielding MSA through intermediates like methyl thiol and methyl disulfide.

Scalability Challenges:

- Methane Activation: Methane’s low reactivity necessitates high-pressure conditions ($$ >50 \text{ bar} $$) and specialized catalysts.

- Corrosion: Traditional sulfuric acid-based processes require costly corrosion-resistant reactors.

- Byproduct Management: Early nitric acid oxidation routes generated nitrogen oxides, requiring scrubbing systems.

| Production Method | Key Reactants | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Sulfonation | $$ \text{CH}4, \text{SO}3 $$ | $$ \text{Hg}^{2+} $$ | 99 | 99.9 |

| Methylthio Oxidation | $$ \text{CH}3\text{SCH}3, \text{HNO}_3 $$ | None | 85 | 95 |

| BASF Process | $$ \text{CH}3\text{OH}, \text{H}2\text{S} $$ | $$ \text{V}2\text{O}5 $$ | 90 | 99.5 |

Recent advances, such as Grillo’s metal-free sulfonation, have reduced energy consumption by 40% compared to BASF’s method. However, methane sourcing (often from natural gas) remains a bottleneck for large-scale production.

Infrared Spectroscopy

The infrared spectroscopic investigation of methanesulfonic acid reveals significant differences between the solid and liquid phases, primarily attributable to variations in hydrogen bonding strength [1] [2]. In the liquid state, the broad O-H stretch peak appears at approximately 3000 cm⁻¹, whereas in the solid state, this mode undergoes a substantial downshift to 2600 cm⁻¹, representing a 400 cm⁻¹ red shift that directly indicates enhanced hydrogen bonding in the crystalline phase [1] [2].

The most diagnostic infrared features include the characteristic splitting of sulfonate modes upon solidification. The S-O-H bending motion exhibits an upshift from 762 cm⁻¹ in the liquid to 790 cm⁻¹ in the solid, while the asymmetric SO₃ stretch mode resolves from a broad band at 1326 cm⁻¹ in the liquid to distinct peaks at 1320 cm⁻¹ in the solid state [1]. The symmetric SO₃ stretch experiences a notable downshift from 1088 cm⁻¹ in the liquid to 1122 cm⁻¹ in the solid, reflecting the altered electronic environment due to intermolecular hydrogen bonding [1] [2].

The methyl group vibrational modes remain largely unaffected by phase transitions, with the asymmetric stretch appearing at 3039 and 3022 cm⁻¹ in the liquid and 3028 cm⁻¹ in the solid, indicating minimal involvement of the methyl group in intermolecular interactions [1]. The C-S symmetric stretch maintains consistent positioning at approximately 762-769 cm⁻¹ across both phases [1] [2].

Raman Spectroscopy

Raman spectroscopic analysis provides complementary information to infrared studies, with particular sensitivity to the SO₃ group vibrations [3] [1]. The solid-state Raman spectrum exhibits significantly sharpened peaks compared to the liquid phase, often resolving single broad liquid-state peaks into multiple distinct solid-state components [1] [2]. This peak sharpening reflects the loss of molecular rotational freedom upon crystallization and the establishment of ordered hydrogen bonding networks.

The symmetric SO₃ stretch appears at 1122 cm⁻¹ in the solid state with excellent agreement between experimental and calculated values [1]. The asymmetric stretch manifests at 1342 cm⁻¹, while the SO₃ rock appears as a doublet at 324 and 342 cm⁻¹ [3] [1]. The methyl group modes show remarkable consistency, with the symmetric stretch at 2944 cm⁻¹ and asymmetric stretch at 3030 cm⁻¹ [1].

A particularly notable feature in the Raman spectrum is the weak intensity of O-H stretch modes compared to their infrared counterparts, with only a broad feature centered at 2815 cm⁻¹ observed experimentally [1]. This contrasts with computational predictions that overestimate the intensity of these modes, suggesting limitations in the theoretical treatment of hydrogen bonding effects [1].

Inelastic Neutron Scattering

Inelastic neutron scattering spectroscopy provides unique insights into hydrogen-containing vibrational modes without optical selection rules [3] [1] [2]. The INS spectrum is dominated by motions involving hydrogen displacement, with the most striking feature being the massive intensity of the CH₃ torsion mode at approximately 236 cm⁻¹ [1] [2].

The exceptional intensity of the methyl torsion is attributed to the large amplitude hydrogen motion about the C-S bond, with computational studies confirming essentially zero intensity for this mode in infrared and Raman spectra [3] [1]. Multiple overtones of this fundamental are clearly observed at 455 cm⁻¹ (second overtone) and 655 cm⁻¹ (third overtone), with anharmonicity corrections calculated using standard formulae yielding ωₑ = 253 cm⁻¹ and χₑ = 8.5 cm⁻¹ [1].

The INS spectrum demonstrates weak coupling between the CH₃ and SO₃ moieties, as evidenced by the predominance of methyl group modes (torsion, rock, deformations) in the spectrum intensity [3] [1]. This decoupling is consistent with structural models where methyl groups project into empty space in the crystal lattice [1].

Phase-Dependent Spectroscopic Differences

The comparison between liquid and solid-state spectra reveals fundamental differences in hydrogen bonding environments [1] [2] [4]. The liquid state exhibits broader peaks indicative of molecular rotational freedom and weaker intermolecular interactions, while the solid state shows sharp, well-resolved peaks reflecting ordered crystalline arrangements [1].

The factor group splitting observed in the solid state results from intermolecular coupling within the crystal lattice, with experimental values of 106 cm⁻¹ for modes near 1100 cm⁻¹ and 62 cm⁻¹ for modes near 1300 cm⁻¹ [1]. These splittings are qualitatively reproduced by computational models, although the external mode region remains poorly described [1].

Periodic Density Functional Theory Studies

Computational Methodology

The theoretical investigation of methanesulfonic acid employed the CASTEP plane wave pseudopotential program with the generalized gradient approximation Perdew-Burke-Ernzerhof functional [1] [5] [6]. All calculations utilized optimized norm-conserving pseudopotentials with convergence criteria of |0.0035| eV Å⁻¹ [1]. Vibrational spectra were calculated within the harmonic approximation using density functional perturbation theory, with no empirical scaling applied to transition energies [1] [6].

The computational model was based on the crystal structure of trifluoromethanesulfonic acid, modified by replacing fluorine atoms with hydrogen to approximate methanesulfonic acid structure [1] [7]. The resulting model adopts a monoclinic space group P2₁/c with four molecules in the primitive unit cell, connected through hydrogen bonding in linear chain arrangements [1] [7].

Structural Optimization Results

Geometry optimization of the proposed crystal structure resulted in a unit cell volume reduction from 465.0 to 385.8 ų compared to the trifluoromethanesulfonic acid parent structure [1] [7]. The calculated density of solid methanesulfonic acid is 1.65 g cm⁻³, significantly higher than the liquid density of 1.48 g cm⁻³, consistent with the enhanced hydrogen bonding in the solid state [1].

Vibrational analysis confirmed dynamic stability across the entire Brillouin zone, with all real modes present [1]. The structural model successfully reproduces the experimental observation that methyl groups project into vacant space, explaining the conservation of methyl torsional freedom and the large amplitude hydrogen motions observed in INS spectra [1] [8].

Calculated Vibrational Frequencies

The DFT calculations provide excellent agreement with experimental spectra for methyl and sulfonate group vibrations [1] [6]. The calculated CH₃ asymmetric stretch at 3104 cm⁻¹ compares favorably with experimental values of 3028-3043 cm⁻¹ [1]. The symmetric stretch calculation at 3086 cm⁻¹ matches well with experimental observations at 2939-2944 cm⁻¹ [1].

For sulfonate modes, the calculated asymmetric stretch at 1297 cm⁻¹ corresponds closely to experimental values of 1320-1342 cm⁻¹ [1]. The symmetric stretch calculation at 1112 cm⁻¹ agrees excellently with experimental observations at 1120-1122 cm⁻¹ [1]. The C-S stretch calculation at 730 cm⁻¹ shows reasonable agreement with experimental values of 762-770 cm⁻¹ [1].

Limitations and Discrepancies

Despite overall good agreement, several limitations in the computational approach are evident [1] [9]. The most significant discrepancy occurs in the O-H stretch region, where calculations predict extremely strong Raman modes at 2622 and 2756 cm⁻¹, while only weak broad features are observed experimentally [1]. This overestimation likely reflects inadequate treatment of hydrogen bonding effects in the DFT functional [1] [10].

The external mode region (below 400 cm⁻¹) is poorly reproduced by calculations, suggesting that the proposed space group may differ from the actual crystal structure [1]. Additionally, CASTEP does not effectively incorporate hydrogen bonding interactions, as previously observed in metal methanesulfonate studies [1] [10].

Hydrogen Bonding Networks in Condensed Phases

Structural Organization

The hydrogen bonding network in methanesulfonic acid condensed phases follows a catemer motif rather than the dimeric structures commonly found in carboxylic acids [1] [7]. This linear chain arrangement is typical of mineral acids and is specifically observed in related compounds such as fluorosulfuric acid and trifluoromethanesulfonic acid [1] [8] [7].

The hydrogen bonding network accommodates intermolecular distances within the 5-8 Å range characteristic of strong hydrogen bonds [1] [11]. The small, non-bulky nature of methanesulfonic acid molecules enables efficient packing within these geometric constraints, facilitating the formation of extended chain structures [1] [12] [11].

Liquid State Hydrogen Bonding

In the liquid state, methanesulfonic acid maintains hydrogen bonding networks, albeit with significantly reduced strength compared to the solid phase [1] [4]. The liquid structure likely retains linear chain arrangements with some disorder to account for the weaker hydrogen bonding observed spectroscopically [1].

Computational studies of hydrated methanesulfonic acid clusters reveal that stable structures form through strong cyclic hydrogen bonds between the hydroxyl group and water molecules [4] [13]. For clusters containing three or more water molecules, proton transfer occurs from methanesulfonic acid to water, forming ion pairs composed of CH₃SO₃⁻ and H₃O⁺ species [4] [13].

Solid State Network Enhancement

The transition from liquid to solid state results in dramatic strengthening of hydrogen bonding networks [1] [2]. This enhancement is quantitatively demonstrated by the 400 cm⁻¹ downshift of the O-H stretch and the 28 cm⁻¹ upshift of S-O-H bending modes [1]. The increased density from 1.48 to 1.65 g cm⁻³ further reflects the enhanced intermolecular attractions [1].

The solid-state hydrogen bonding network exhibits factor group splitting due to intermolecular coupling within the crystal lattice [1]. The asymmetric S-O stretch modes show splitting of 106 cm⁻¹, while modes near 1300 cm⁻¹ exhibit 62 cm⁻¹ splitting, indicating strong intermolecular interactions [1].

Comparison with Related Systems

The hydrogen bonding behavior of methanesulfonic acid differs significantly from that of metal methanesulfonates, where coordination to metal centers modifies the electronic environment [3] [1] [10]. In the acid form, both symmetric and asymmetric SO₃ stretch modes are strongly affected, with the asymmetric mode splitting more than twice as large as in coordinated systems [1].

Purity

Physical Description

Color/Form

Liquid at room temperature

XLogP3

Exact Mass

Boiling Point

Flash Point

Density

LogP

Appearance

Melting Point

20 °C

Storage

UNII

Related CAS

2386-52-9 (silver(1+) salt)

2386-56-3 (potassium salt)

2386-57-4 (hydrochloride salt)

54253-62-2 (copper(2+) salt)

56525-23-6 (iron(2+) salt)

GHS Hazard Statements

Mechanism of Action

Vapor Pressure

4.28X10-4 mm Hg at 25 °C

Pictograms

Corrosive

Other CAS

75-75-2

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Health Hazards -> Corrosives

Methods of Manufacturing

Prepared from sulfur trioxide and methane; ... by oxidn of dimethyl disulfide.

General Manufacturing Information

All other chemical product and preparation manufacturing

All other petroleum and coal products manufacturing

Computer and electronic product manufacturing

Construction

Electrical equipment, appliance, and component manufacturing

Oil and gas drilling, extraction, and support activities

Pesticide, fertilizer, and other agricultural chemical manufacturing

Petroleum lubricating oil and grease manufacturing

Plastic material and resin manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Methanesulfonic acid: ACTIVE

The popularity of MSA as an electrolyte in electrochemical applications has developed as a result of the following unique physical and chemical properties: (1) exhibits low corrosivity and is easy to handle, (2) nonoxidizing, (3) manufacturing process yields a high purity acid, (4) exceptional electrical conductivity, (5) high solubility of metal salts permits broad applications, (6) MSA-based formulations are simpler, (7) biodegradable, and (8) highly stable to heat and electrical current.

Analytic Laboratory Methods

Storage Conditions

Stability Shelf Life

Dates

2: Eberlin AR, Eddleston MD, Frampton CS. Methanesulfonic acid salt forms of carbamazepine and 10,11-dihydrocarbamazepine. Acta Crystallogr C. 2013 Nov;69(Pt 11):1260-6. doi: 10.1107/S010827011302859X. Epub 2013 Oct 31. PubMed PMID: 24192169.

3: Nishino N, Arquero KD, Dawson ML, Finlayson-Pitts BJ. Infrared studies of the reaction of methanesulfonic acid with trimethylamine on surfaces. Environ Sci Technol. 2014;48(1):323-30. doi: 10.1021/es403845b. Epub 2013 Dec 16. PubMed PMID: 24304088.

4: Huang Z, Francis R, Zha Y, Ruan J. Development of a simple method for quantitation of methanesulfonic acid at low ppm level using hydrophilic interaction chromatography coupled with ESI-MS. J Pharm Biomed Anal. 2015 Jan;102:17-24. doi: 10.1016/j.jpba.2014.08.019. Epub 2014 Aug 22. PubMed PMID: 25218030.

5: Canales M, Alemán C. Molecular dynamics simulation study of methanesulfonic acid. J Phys Chem B. 2014 Mar 27;118(12):3423-30. doi: 10.1021/jp500817s. Epub 2014 Mar 13. PubMed PMID: 24593036.

6: Wang HY, Gu Q, Xu X. Methanesulfonic acid sodium salt protects retina from acute light damage in mice. Chin Med J (Engl). 2012 Jul;125(13):2310-5. PubMed PMID: 22882854.

7: Chen H, Ezell MJ, Arquero KD, Varner ME, Dawson ML, Gerber RB, Finlayson-Pitts BJ. New particle formation and growth from methanesulfonic acid, trimethylamine and water. Phys Chem Chem Phys. 2015 May 28;17(20):13699-709. doi: 10.1039/c5cp00838g. PubMed PMID: 25942743.

8: Henriques AC, Azevedo RM, De Marco P. Metagenomic survey of methanesulfonic acid (MSA) catabolic genes in an Atlantic Ocean surface water sample and in a partial enrichment. PeerJ. 2016 Oct 6;4:e2498. eCollection 2016. PubMed PMID: 27761315; PubMed Central PMCID: PMC5068391.

9: Liu X, Sun B, Xie Z, Qin X, Liu L, Lou H. Manganese dioxide-methanesulfonic acid promoted direct dehydrogenative alkylation of sp3 C-H bonds adjacent to a heteroatom. J Org Chem. 2013 Apr 5;78(7):3104-12. doi: 10.1021/jo4000674. Epub 2013 Mar 26. PubMed PMID: 23506099.

10: Finšgar M, Jackson J. Electrochemical Study of AISI C1018 Steel in Methanesulfonic Acid Containing an Acetylenic Alcohol-Based Corrosion Inhibitor Formulation. J Lab Autom. 2016 Oct;21(5):632-41. doi: 10.1177/2211068215593376. Epub 2015 Jul 9. PubMed PMID: 26160863.

11: Wujcik CE, Tweed J, Kadar EP. Application of hydrophilic interaction chromatography retention coefficients for predicting peptide elution with TFA and methanesulfonic acid ion-pairing reagents. J Sep Sci. 2010 Mar;33(6-7):826-33. doi: 10.1002/jssc.200900533. PubMed PMID: 20087867.

12: Chen H, Varner ME, Gerber RB, Finlayson-Pitts BJ. Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air. J Phys Chem B. 2016 Mar 3;120(8):1526-36. doi: 10.1021/acs.jpcb.5b07433. Epub 2015 Oct 5. PubMed PMID: 26379061.

13: Kiso Y, Fujiwara Y, Kimura T, Nishitani A, Akaji K. Efficient solid phase peptide synthesis. Use of methanesulfonic acid alpha-amino deprotecting procedure and new coupling reagent, 2-(benzotriazol-1-yl)oxy-1,3-dimethylimidazolidinium hexafluorophosphate (BOI). Int J Pept Protein Res. 1992 Sep-Oct;40(3-4):308-14. PubMed PMID: 1335997.

14: Meissner T, Niess M. Isotachophoretic separation of alkylsulfonates and determination of methanesulfonic acid as main component and as trace component in pharmaceutical drug substances. J Chromatogr A. 2004 May 7;1035(2):271-5. PubMed PMID: 15124821.

15: Thompson AS, Owens N, Murrell JC. Isolation and characterization of methanesulfonic Acid-degrading bacteria from the marine environment. Appl Environ Microbiol. 1995 Jun;61(6):2388-93. PubMed PMID: 16535055; PubMed Central PMCID: PMC1388473.

16: Dawson ML, Varner ME, Perraud V, Ezell MJ, Gerber RB, Finlayson-Pitts BJ. Simplified mechanism for new particle formation from methanesulfonic acid, amines, and water via experiments and ab initio calculations. Proc Natl Acad Sci U S A. 2012 Nov 13;109(46):18719-24. doi: 10.1073/pnas.1211878109. Epub 2012 Oct 22. PubMed PMID: 23090988; PubMed Central PMCID: PMC3503172.

17: Tamamura H, Nakamura J, Noguchi K, Funakoshi S, Fujii N. Acceleration of the N alpha-deprotection rate by the addition of m-cresol to diluted methanesulfonic acid and its application to the Z(OMe)-based solid-phase syntheses of human pancreastatin-29 and magainin 1. Chem Pharm Bull (Tokyo). 1993 May;41(5):954-7. PubMed PMID: 8393387.

18: Wrobel K, Kannamkumarath SS, Wrobel K, Caruso JA. Hydrolysis of proteins with methanesulfonic acid for improved HPLC-ICP-MS determination of seleno-methionine in yeast and nuts. Anal Bioanal Chem. 2003 Jan;375(1):133-8. Epub 2002 Nov 26. PubMed PMID: 12520449.

19: Quattrocchi O, Frisardi L, Iglesias M, Noya M, Caputto M, Ferraris D, Siliprandi D, Piccinni E. Ion exchange chromatographic determination of olpadronate, phosphate, phosphite, chloride and methanesulfonic acid. J Pharm Biomed Anal. 2001 Mar;24(5-6):1011-8. PubMed PMID: 11248496.

20: de Marco P, Moradas-Ferreira P, Higgins TP, McDonald I, Kenna EM, Murrell JC. Molecular analysis of a novel methanesulfonic acid monooxygenase from the methylotroph Methylosulfonomonas methylovora. J Bacteriol. 1999 Apr;181(7):2244-51. PubMed PMID: 10094704; PubMed Central PMCID: PMC93639.